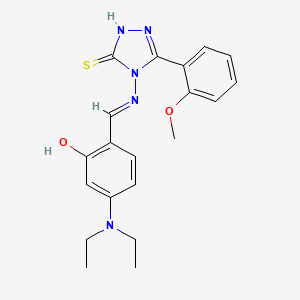
4-((4-(Diethylamino)-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(DIETHYLAMINO)-2(((3-MERCAPTO-5(2-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a triazole ring, a mercapto group, and a diethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(DIETHYLAMINO)-2(((3-MERCAPTO-5(2-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions.
Attachment of the Diethylamino Group: This step might involve nucleophilic substitution reactions where the diethylamino group is introduced to the aromatic ring.
Final Assembly: The final step involves coupling the triazole derivative with the phenol derivative under specific conditions, such as using a base like sodium hydroxide in an organic solvent.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Catalysts such as palladium or copper might be used to facilitate certain steps.
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure the reactions proceed efficiently.
Purification Techniques: Techniques such as recrystallization, chromatography, or distillation might be employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the mercapto group, forming disulfides.
Reduction: Reduction reactions might target the triazole ring or the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and bases like sodium hydroxide.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. For instance:
Enzyme Inhibition: It might inhibit enzymes by binding to the active site or allosteric sites, disrupting normal enzyme function.
Antimicrobial Activity: It might disrupt microbial cell walls or interfere with essential metabolic pathways.
類似化合物との比較
Similar Compounds
- 5-(Diethylamino)-2-mercapto-1,3,4-thiadiazole
- 2-(Diethylamino)-5-mercapto-1,3,4-oxadiazole
- 5-(Diethylamino)-2-mercapto-1,2,4-triazole
Uniqueness
- Structural Features : The presence of both a triazole ring and a mercapto group in the same molecule.
- Reactivity : Unique reactivity patterns due to the combination of functional groups.
- Applications : Specific applications in medicinal chemistry and material science that are not shared by all similar compounds.
特性
CAS番号 |
497920-23-7 |
|---|---|
分子式 |
C20H23N5O2S |
分子量 |
397.5 g/mol |
IUPAC名 |
4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O2S/c1-4-24(5-2)15-11-10-14(17(26)12-15)13-21-25-19(22-23-20(25)28)16-8-6-7-9-18(16)27-3/h6-13,26H,4-5H2,1-3H3,(H,23,28)/b21-13+ |
InChIキー |
FPETXKMUZIUTKS-FYJGNVAPSA-N |
異性体SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)O |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-Dichlorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15085591.png)
![2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15085599.png)
![5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085607.png)

![2-[(E)-[3-(4-pyridyl)-5-sulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenol](/img/structure/B15085629.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15085636.png)
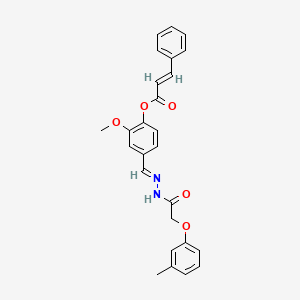
![4-[4-(Allyloxy)benzoyl]-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085645.png)
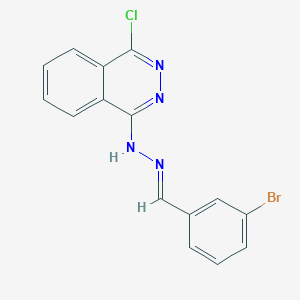
![N'-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15085664.png)
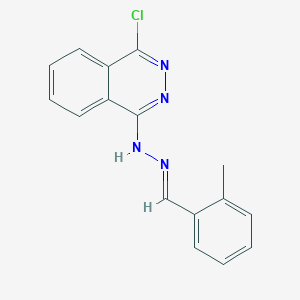
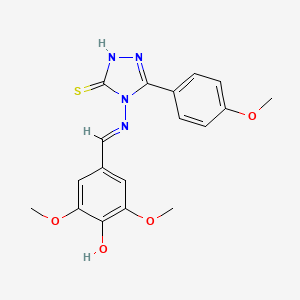
![(5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085677.png)
![(5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15085682.png)
